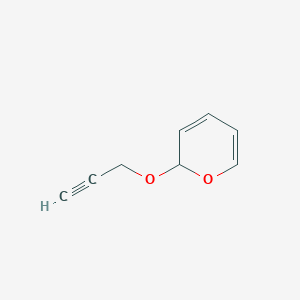
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate is a compound that combines lithium, a benzyloxy group, and a phosphonate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these functional groups imparts specific chemical properties that make it valuable for research and practical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate typically involves the reaction of 4-(benzyloxy)-4-oxobutanoic acid with a suitable phosphonate reagent in the presence of a lithium source. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate optimization techniques to enhance efficiency, reduce costs, and minimize environmental impact. These techniques may include the use of continuous flow reactors, advanced purification methods, and recycling of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters or acids.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonate esters, while reduction can produce phosphonate derivatives with different functional groups. Substitution reactions can result in a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to lithium (4-(benzyloxy)-4-oxobutanoyl)phosphonate include other phosphonate derivatives, such as:
- Lithium phosphonate
- Benzyloxy phosphonate
- Oxobutanoyl phosphonate
Uniqueness
This compound is unique due to the specific combination of lithium, benzyloxy, and phosphonate groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H11Li2O6P |
|---|---|
Molekulargewicht |
284.1 g/mol |
IUPAC-Name |
dilithium;benzyl 4-oxo-4-phosphonatobutanoate |
InChI |
InChI=1S/C11H13O6P.2Li/c12-10(6-7-11(13)18(14,15)16)17-8-9-4-2-1-3-5-9;;/h1-5H,6-8H2,(H2,14,15,16);;/q;2*+1/p-2 |
InChI-Schlüssel |
YSEYTZLMSCVVJX-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].C1=CC=C(C=C1)COC(=O)CCC(=O)P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)
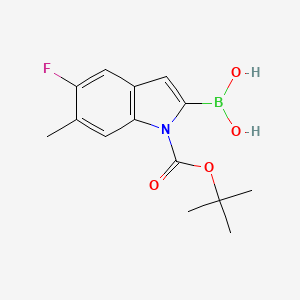

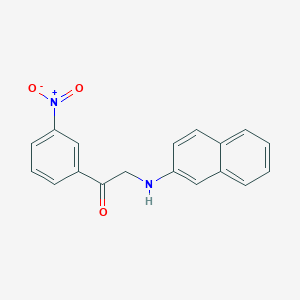
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
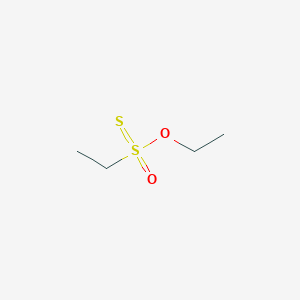
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
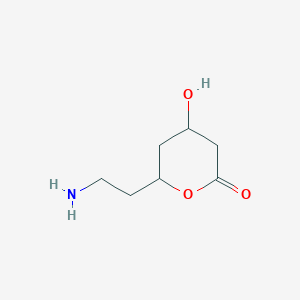
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
